molecular formula C5H6BrN3O B2587244 5-Bromo-2-ethyltriazole-4-carbaldehyde CAS No. 2309458-30-6

5-Bromo-2-ethyltriazole-4-carbaldehyde

Cat. No. B2587244
CAS RN: 2309458-30-6
M. Wt: 204.027
InChI Key: YPWFQHULIDLVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-ethyltriazole-4-carbaldehyde, also known as BTEC, is a chemical compound that has gained significant attention in scientific research. It is a versatile reagent used in various synthetic procedures and has been extensively studied for its potential applications in drug discovery and development.

Scientific Research Applications

SGLT2 Inhibitors for Diabetes Therapy

5-Bromo-2-ethyltriazole-4-carbaldehyde is a key intermediate in the synthesis of SGLT2 inhibitors, which are a class of medications used to treat diabetes. These inhibitors work by preventing glucose reabsorption in the kidneys, leading to its excretion in urine and thus lowering blood glucose levels .

Antimicrobial Agents

The triazole ring found in 5-Bromo-2-ethyltriazole-4-carbaldehyde exhibits significant potential in creating antimicrobial agents. These compounds can be designed to combat a wide range of Gram-positive and Gram-negative bacteria, particularly those that are multidrug-resistant .

Cancer Research

Triazole derivatives, including those derived from 5-Bromo-2-ethyltriazole-4-carbaldehyde, are being studied for their anticancer properties. They are found in various pharmaceuticals that are part of drug-discovery studies targeting cancer cells .

Antifungal Medications

The structural component of triazole is crucial in the development of antifungal drugs. These drugs, such as fluconazole and voriconazole, are used to treat fungal infections by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes .

Antiviral Therapies

Research into antiviral therapies often includes triazole derivatives due to their ability to interfere with viral replication. The versatility of 5-Bromo-2-ethyltriazole-4-carbaldehyde allows for the creation of compounds that can potentially inhibit various stages of viral life cycles .

Anti-inflammatory and Analgesic Applications

The triazole nucleus is also associated with anti-inflammatory and analgesic effects. Compounds synthesized from 5-Bromo-2-ethyltriazole-4-carbaldehyde may be used to develop new medications that can alleviate pain and reduce inflammation in various medical conditions .

Mechanism of Action

properties

IUPAC Name

5-bromo-2-ethyltriazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-2-9-7-4(3-10)5(6)8-9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWFQHULIDLVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(C(=N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethyltriazole-4-carbaldehyde

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